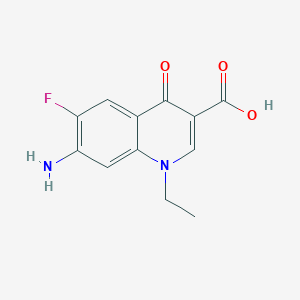

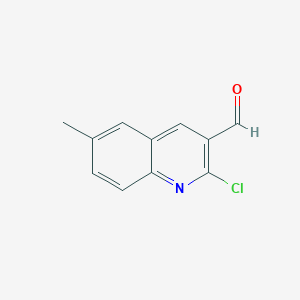

2-Chloro-6-methylquinoline-3-carbaldehyde

Overview

Description

2-Chloro-6-methylquinoline-3-carbaldehyde is a compound useful in organic synthesis . It is a type of quinoline, a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds and has applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Synthesis Analysis

The synthesis of this compound involves the Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide. Aromatic nucleophilic substitution reaction is used to introduce various nucleophiles in place of chlorine under different reaction conditions .Molecular Structure Analysis

The quinolinyl fused-ring of this compound is almost planar. The formyl group is slightly bent out of the plane of the fused ring system .Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

This compound is a crystal with a molecular weight of 205.64 .Scientific Research Applications

Synthesis and Reactions

Recent studies have highlighted the significance of 2-Chloro-6-methylquinoline-3-carbaldehyde in synthesizing quinoline ring systems and constructing fused or binary quinoline-cored heterocyclic systems. This compound's synthetic applications, alongside its biological evaluation, have been illustrated in recent research (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Antibacterial and Antioxidant Properties

This compound derivatives have been synthesized and analyzed for their antibacterial activity against various bacterial strains. Some of these compounds have shown significant antibacterial properties, with promising results against pathogens like Pseudomonas aeruginosa and Escherichia coli. Additionally, these compounds have displayed moderate antioxidant activity, indicating their potential as therapeutic agents (Zeleke, Eswaramoorthy, Belay, & Melaku, 2020).

Applications in Inhibitor Synthesis

This compound has been utilized in synthesizing derivatives that may act as inhibitors for AKT1 (RAC-alpha serine/threonine-protein kinase). These inhibitors are potentially important in preventing complications of cancers, indicating a crucial role in medicinal chemistry (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).

Synthesis of Heterocyclic Compounds

The compound has also been used in the synthesis of bisarylmethyl-substituted pyrimidines and quinolines, demonstrating its versatility in producing diverse heterocyclic compounds. These developments are significant for the field of organic chemistry (Harutyunyan, 2014).

Corrosion Inhibition

A study focused on the inhibition behavior of novel quinoline derivatives, including this compound, for the corrosion of mild steel in hydrochloric acid solution. This application is vital for industrial processes, particularly in the field of materials science (Lgaz et al., 2017).

Green Chemistry Perspective

This compound has been the focus of research in green chemistry, aiming to develop eco-friendly synthetic methods. The exploration of microwave, ultrasound, and grinding/solvent-free methods underlines the importance of this compound in sustainable chemistry practices (Patel, Dholakia, & Patel, 2020).

Mechanism of Action

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .

Mode of Action

It’s known that quinoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Quinoline derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activity .

Result of Action

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-Chloro-6-methylquinoline-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it can inhibit the activity of specific kinases, leading to changes in phosphorylation states of various proteins, which in turn affects downstream signaling pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activities . This binding often involves interactions with amino acid residues within the enzyme’s active site. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal efficacy without significant toxicity. Exceeding this range can cause detrimental effects on organ function and overall health of the animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell . These interactions can affect metabolic flux and alter the levels of various metabolites. For instance, it can inhibit enzymes involved in the biosynthesis of nucleotides, leading to changes in nucleotide levels and affecting DNA and RNA synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria can affect mitochondrial function and energy metabolism. Similarly, its presence in the endoplasmic reticulum can influence protein folding and secretion processes.

properties

IUPAC Name |

2-chloro-6-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLNYYZJXMGKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351037 | |

| Record name | 2-chloro-6-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73568-27-1 | |

| Record name | 2-Chloro-3-formyl-6-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-6-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methylquinoline-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 2-chloro-6-methylquinoline-3-carbaldehyde?

A1: this compound features a quinoline ring system with a chlorine atom at the 2-position, a methyl group at the 6-position, and a carbaldehyde group at the 3-position. This specific substitution pattern on the quinoline scaffold makes it a valuable building block for synthesizing various heterocyclic compounds with potential biological activities. [, , , , ]

Q2: How is this compound typically characterized?

A2: Characterization of this compound is primarily done using spectroscopic techniques. These include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and study its behavior in solution, and mass spectrometry to confirm its molecular weight. [, , , ]

Q3: What are the common synthetic applications of this compound?

A3: this compound serves as a versatile starting material for synthesizing diverse heterocyclic compounds. It readily undergoes condensation reactions with various nucleophiles, including hydrazines and amines. One prominent application involves its reaction with arylhydrazinium chlorides, leading to the formation of hydrazones and pyrazolo[3,4-b]quinolines, which are important classes of compounds in medicinal chemistry. [, , ]

Q4: What is the significance of the conformational behavior observed in derivatives of this compound?

A4: Studies on N-acylhydrazones derived from this compound, specifically N’-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides, have revealed the presence of two conformers in solution due to restricted rotation around the C=N and N-N bonds. These conformers, E(C=N)(N-N) synperiplanar and E(C=N)(N-N) antiperiplanar, exist in equilibrium, with the synperiplanar conformer being predominant. This conformational behavior is crucial for understanding the structure-activity relationships and potential biological activities of these derivatives. []

Q5: Are there any reported metal complexes involving this compound derivatives?

A5: Yes, researchers have synthesized and characterized metal complexes using ligands derived from this compound. One example is the formation of vanadium(IV), cobalt(II), and copper(II) complexes with a ligand obtained by reacting this compound with thiocarbohydrazide. These complexes have been investigated for their thermal properties and potential applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.